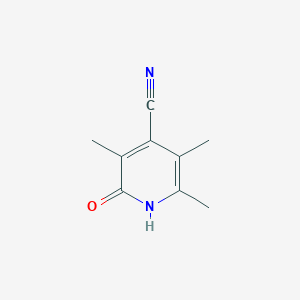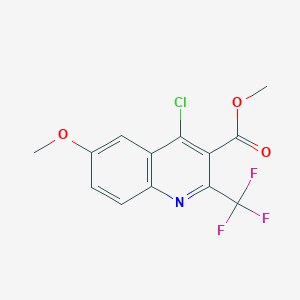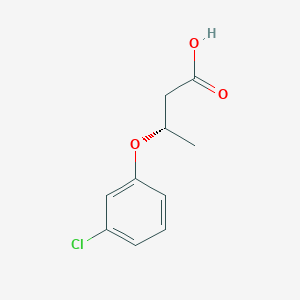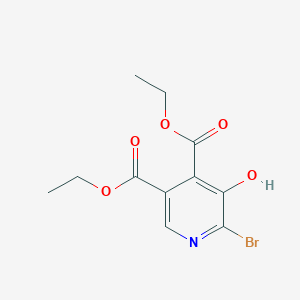
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, hydroxyl, and diethyl ester functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 6-bromo-5-hydroxypyridine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Diethyl 6-bromo-5-oxopyridine-3,4-dicarboxylate.
Reduction: Diethyl 5-hydroxypyridine-3,4-dicarboxylate.
Substitution: Diethyl 6-azido-5-hydroxypyridine-3,4-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is primarily determined by its functional groups. The bromine atom can participate in halogen bonding interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to molecular targets such as enzymes and receptors. Additionally, the ester groups can undergo hydrolysis to release the active carboxylic acid derivatives, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares the bromine and ester functional groups but has an indole ring instead of a pyridine ring.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound lacks the bromine and hydroxyl groups but has similar ester functionalities.
Uniqueness
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H12BrNO5 |
|---|---|
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-10(15)6-5-13-9(12)8(14)7(6)11(16)18-4-2/h5,14H,3-4H2,1-2H3 |
Clave InChI |
XEGVJTSJJBYECB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
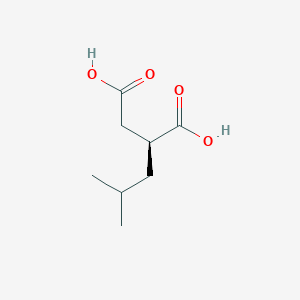
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
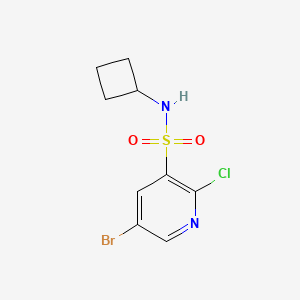

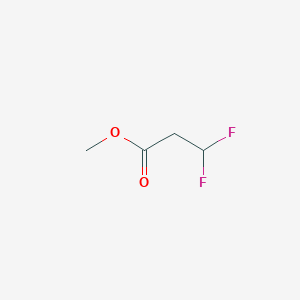
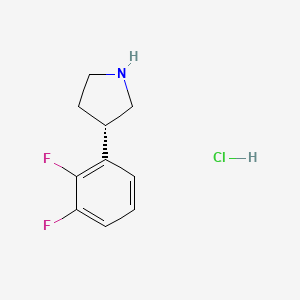
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)
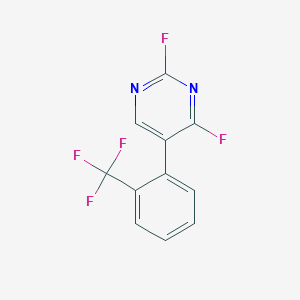
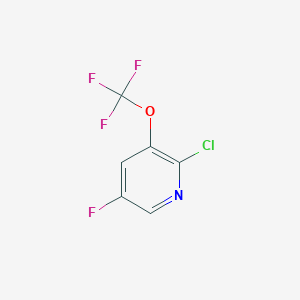
![7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)
